molecular formula C14H17N3O3S B4439027 Propan-2-yl 2-[2-(2-amino-2-oxoethyl)sulfanylbenzimidazol-1-yl]acetate

Propan-2-yl 2-[2-(2-amino-2-oxoethyl)sulfanylbenzimidazol-1-yl]acetate

Cat. No.: B4439027
M. Wt: 307.37 g/mol
InChI Key: OGKFCKQAKRCWRF-UHFFFAOYSA-N
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Description

Propan-2-yl 2-[2-(2-amino-2-oxoethyl)sulfanylbenzimidazol-1-yl]acetate is a complex organic compound that features a benzimidazole ring fused with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 2-[2-(2-amino-2-oxoethyl)sulfanylbenzimidazol-1-yl]acetate typically involves multiple steps, starting with the preparation of the benzimidazole core The benzimidazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities efficiently.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-[2-(2-amino-2-oxoethyl)sulfanylbenzimidazol-1-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the amino-oxoethyl side chain can be reduced to form alcohols.

    Substitution: The benzimidazole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions, such as temperature and solvent choice, play a significant role in determining the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Propan-2-yl 2-[2-(2-amino-2-oxoethyl)sulfanylbenzimidazol-1-yl]acetate has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.

    Medicine: Due to its potential biological activity, it can be investigated for therapeutic applications, such as enzyme inhibitors or antimicrobial agents.

    Industry: The compound can be used in the development of new materials or as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of Propan-2-yl 2-[2-(2-amino-2-oxoethyl)sulfanylbenzimidazol-1-yl]acetate involves its interaction with molecular targets in biological systems. The benzimidazole ring can bind to specific enzymes or receptors, modulating their activity. The sulfanyl and amino-oxoethyl groups can further enhance the compound’s binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Aminoisopropyl alcohol
  • Hydroxypropylamine
  • Isopropanolamine

Uniqueness

Propan-2-yl 2-[2-(2-amino-2-oxoethyl)sulfanylbenzimidazol-1-yl]acetate is unique due to its combination of functional groups and the benzimidazole core. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

propan-2-yl 2-[2-(2-amino-2-oxoethyl)sulfanylbenzimidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-9(2)20-13(19)7-17-11-6-4-3-5-10(11)16-14(17)21-8-12(15)18/h3-6,9H,7-8H2,1-2H3,(H2,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGKFCKQAKRCWRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CN1C2=CC=CC=C2N=C1SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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